4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is primarily studied and applied in scientific research as an optical brightener or whitening agent [, ]. These chemicals absorb ultraviolet (UV) light in the invisible spectrum and re-emit it as visible light, typically blue. This emitted blue light compensates for the natural yellowing that occurs in polymers and fabrics over time, making them appear brighter and whiter [].
Research has shown 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl to be an effective whitening agent for various materials, including:
Scientists investigate the optimal concentration and application methods of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl to achieve the desired whitening effect while minimizing any negative impacts on the material's properties [].
While optical brightening is the primary focus, some scientific research explores other potential applications of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl. These include:
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is an organic compound with the molecular formula . It consists of two methoxystyryl groups attached to a biphenyl core, making it a symmetrical structure. The compound is characterized by its bright yellow color and is known for its optical properties, particularly as a fluorescent dye and optical brightener in various applications, including polymers and plastics .
The specific reaction pathways depend on the conditions and reagents used, which can lead to various derivatives of 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl .
Several synthesis methods have been reported for 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl:
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl has several applications:
Interaction studies of 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl primarily focus on its interactions with polymers and other organic compounds. Its ability to enhance the optical properties of materials makes it a subject of interest in polymer science. Studies reveal that it can improve the photostability and brightness of polymer films when incorporated into their matrices .
Several compounds share structural similarities with 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4,4'-Bis(phenyl)-1,1'-biphenyl | Two phenyl groups attached to biphenyl | Known for high thermal stability |
4,4'-Bis(2-hydroxystyryl)-1,1'-biphenyl | Hydroxyl groups instead of methoxy | Exhibits different solubility characteristics |
4,4'-Bis(3-methoxystyryl)-1,1'-biphenyl | Methoxy groups at different positions | Alters electronic properties compared to para-substituted versions |
The uniqueness of 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl lies in its specific arrangement of methoxy groups that enhance its optical properties while maintaining good solubility in organic solvents. This structural feature makes it particularly suitable for applications requiring high fluorescence and stability under UV light exposure .
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (CAS RN: 40470-68-6) emerged as a compound of interest in the late 20th century due to its unique photophysical properties. Early research focused on synthesizing distyrylbiphenyl derivatives using Wittig and Horner-Wadsworth-Emmons reactions, which enabled precise control over alkene geometry. The compound gained prominence in the 2000s as a fluorescent whitening agent (FWA) for industrial applications, particularly in polyvinyl chloride (PVC) and polystyrene (PS) products. Its adoption in organic electronics accelerated after studies demonstrated its ambipolar charge transport properties and potential use in organic light-emitting diodes (OLEDs).
The compound belongs to the distyrylbiphenyl family and is systematically named:
Identifier | Value |
---|---|
CAS Registry Number | 40470-68-6 |
Molecular Formula | C₃₀H₂₆O₂ |
Molecular Weight | 418.53 g/mol |
SMILES Notation | COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC |
The molecule features:
This structural configuration grants:
As an organic semiconductor, it demonstrates:
In photochemical applications:
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl represents a symmetrical organic compound with well-defined physical characteristics that make it suitable for various industrial applications. The compound exists in two main stereoisomeric forms: the Z-isomer (CAS 40470-68-6) and the E-isomer (CAS 79448-61-6), with the latter being more thermodynamically stable and commonly used in commercial applications [1] [2] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₀H₂₆O₂ | [1] [4] [2] |
Molecular Weight (g/mol) | 418.53-418.54 | [1] [4] [2] |
CAS Registry Number | 40470-68-6 (Z-isomer), 79448-61-6 (E-isomer) | [1] [2] [3] |
Melting Point (°C) | 215-221 | [2] [3] [5] |
Boiling Point (°C) | 590.3±50.0 (predicted) | [5] |
Density (g/cm³) | 1.133±0.06 (predicted) | [5] |
Appearance | Light yellow to amber to dark green powder to crystalline | [3] |
Physical State at 20°C | Solid | [3] |
Purity (commercial) | ≥90.0% (HPLC) | [1] [2] |
The crystallographic analysis reveals that the compound crystallizes in the monoclinic system with space group P2₁/c [6]. The unit cell parameters are a = 15.499(3) Å, b = 5.505(1) Å, c = 13.445(3) Å, and β = 98.61(3)°, yielding a unit cell volume of 1134.2(4) ų with Z = 2 formula units per cell [6]. The calculated density from crystallographic data is 1.225 g/cm³, which closely matches the predicted value [6].
The solubility characteristics of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl reflect its predominantly hydrophobic nature with significant organic solvent compatibility. The compound demonstrates extremely limited water solubility, with values below 0.03 mg/L at 20°C [7]. This low aqueous solubility is attributed to the extended aromatic system and lack of ionizable functional groups.
Solvent/Condition | Solubility/Property | Reference |
---|---|---|
Water at 20°C | <0.03 mg/L | [7] |
n-Octanol/Water Partition Coefficient (log P) | 7.7 (at 25°C) | [7] |
Vapor Pressure at 20°C | 0.004 kPa | [7] |
Tetrahydrofuran | Soluble | [8] |
Ethanol | Recrystallization solvent | [6] |
Toluene | Soluble | [9] |
Organic Solvents (general) | Good solubility |
The high octanol-water partition coefficient (log P = 7.7) indicates strong lipophilicity, making the compound suitable for incorporation into polymer matrices and organic media [7]. The vapor pressure of 0.004 kPa at 20°C suggests low volatility under ambient conditions, contributing to its stability in solid-state applications [7].
The compound exhibits excellent solubility in common organic solvents including tetrahydrofuran, ethanol, and toluene, facilitating its processing and application in various industrial formulations [6] [9] [8]. This solubility profile is particularly advantageous for optical brightening applications in polymeric materials where uniform distribution is essential .
The thermal behavior of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl demonstrates remarkable stability across a wide temperature range, making it suitable for high-temperature processing applications. The compound exhibits a well-defined melting point with the main peak occurring at 218°C, though literature values range from 215-221°C depending on purity and measurement conditions [1] [2] [12].
Property | Value | Reference |
---|---|---|
Melting Point (°C) | 218 (main peak) | [1] [2] [12] |
Melting Point Range (°C) | 215-221 | [13] [3] [5] |
Decomposition Temperature | >300°C | |
Boiling Point (°C) - Predicted | 590.3±50.0 | [5] |
Thermal Stability | Stable under normal conditions | [7] [15] |
Storage Temperature | Room temperature (recommended <15°C) | [3] |
Decomposition Products | Hazardous decomposition products under extreme conditions | [7] [15] |
The compound remains thermally stable well beyond its melting point, with decomposition occurring above 300°C . This thermal stability is attributed to the rigid biphenyl core structure and the stabilizing effect of the extended conjugation system [6]. The predicted boiling point of 590.3±50.0°C indicates exceptional thermal resistance, though practical applications rarely require such extreme temperatures [5].
Under normal storage and handling conditions, the compound maintains its integrity at room temperature, though storage below 15°C is recommended to minimize any potential degradation over extended periods [3]. The thermal stability characteristics make it particularly suitable for incorporation into thermoplastic polymers that require high-temperature processing [7] [15].
The spectroscopic properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl are fundamental to its primary application as an optical brightening agent. The compound exhibits characteristic absorption and emission properties that enable its function as a fluorescent whitening agent in various materials.
Spectroscopic Method | Value/Characteristic | Application/Notes | Reference |
---|---|---|---|
UV-Vis Absorption Maximum (nm) | 368 | Optical brightener wavelength | [16] |
Fluorescence Emission Maximum (nm) | 436 | Blue light emission | [16] |
Excitation Wavelength (nm) | 366 | Optimal excitation for fluorescence | |
Quantum Yield | Moderate (typical for stilbene derivatives) | Suitable for optical brightening | |
Optical Brightening Range | UV absorption → visible blue emission | Compensates for yellowing in materials | [16] |
Fluorescence Color | Blue fluorescence | Enhances whiteness perception | |
Absorption Characteristics | Strong absorption in UV region | Effective UV light absorption | [16] |
Photostability | Good photostability in polymer matrices | Suitable for long-term applications | |
Molar Absorptivity | Moderate to high | Effective for optical applications |
The compound exhibits maximum absorption at 368 nm in the ultraviolet region, which corresponds to the π-π* transition of the extended conjugated system [16]. Upon excitation at 366 nm, the compound emits blue fluorescence with an emission maximum at 436 nm, providing the characteristic blue light that counteracts yellowing in materials [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound. The ¹H NMR spectrum in CDCl₃ shows characteristic vinyl proton signals and well-resolved methoxy and aromatic proton resonances [6] [17]. The ¹³C NMR spectrum displays the expected aromatic and aliphatic carbon signals consistent with the proposed structure [6].
Technique | Key Features | Structural Information | Reference |
---|---|---|---|
¹H NMR (400 MHz, CDCl₃) | Characteristic vinyl proton signals | Methoxy and vinyl protons resolved | [6] [17] |
¹³C NMR | Aromatic carbon signals | Aromatic and aliphatic carbons | [6] |
Crystal Structure | Monoclinic P2₁/c space group | Centrosymmetric crystal packing | [6] |
Molecular Geometry | Nearly planar extended conjugation | Optimal for conjugation | [6] |
Intermolecular Interactions | C-H···π interactions | Stabilize crystal structure | [6] |
Molecular Symmetry | Inversion center symmetry | Symmetric biphenyl core | [6] |
Bond Lengths | C=C bond: 1.314(4) Å | Standard alkene bond length | [6] |
Dihedral Angles | Extended conjugation maintained | Favorable for optical properties | [6] |
The structure-property relationships of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl demonstrate how specific molecular features contribute to its exceptional performance as an optical brightening agent. The extended π-conjugation system, formed by the biphenyl core and styryl substituents, creates a delocalized electron system that enhances optical properties and fluorescence efficiency [6].
Structural Feature | Property Impact | Mechanism | Application Relevance | Reference |
---|---|---|---|---|
Extended π-conjugation system | Enhanced optical properties and fluorescence | Delocalized electron system | Optical brightening efficiency | [6] |
Biphenyl core structure | Structural rigidity and thermal stability | Rigid backbone prevents rotation | Thermal processing stability | [6] |
Methoxystyryl substituents | Improved solubility in organic solvents | Methoxy groups increase lipophilicity | Polymer compatibility | [7] |
Trans (E) configuration | More stable thermodynamically | Lower steric hindrance | Commercial form preference | [13] [3] |
Cis (Z) configuration | Less stable but synthetically accessible | Higher steric strain | Synthetic intermediate | [1] [2] |
Methoxy electron-donating groups | Red-shifted absorption and emission | Electron density donation to π-system | Absorption wavelength tuning | |
Symmetrical molecular architecture | Uniform optical response | Identical substituent effects | Consistent performance | [6] |
Planar molecular geometry | Efficient π-π interactions | Optimal orbital overlap | Fluorescence quantum yield | [6] |
Crystalline packing arrangement | Solid-state optical properties | Intermolecular interactions | Solid-state applications | [6] |
The biphenyl core provides structural rigidity and thermal stability through its rigid backbone that prevents free rotation, contributing to the compound's stability during high-temperature processing [6]. The methoxystyryl substituents enhance solubility in organic solvents through increased lipophilicity, facilitating compatibility with polymer matrices [7].
The trans (E) configuration represents the thermodynamically more stable form due to lower steric hindrance, making it the preferred commercial isomer [13] [3]. In contrast, the cis (Z) configuration, while less stable due to higher steric strain, remains synthetically accessible and serves as an important intermediate [1] [2].
The methoxy electron-donating groups contribute to red-shifted absorption and emission spectra by donating electron density to the π-system, allowing for fine-tuning of the absorption wavelength . The symmetrical molecular architecture ensures uniform optical response through identical substituent effects, leading to consistent performance in applications [6].
Comparative analysis with related compounds reveals the advantages of the methoxy substitution pattern. Compared to 4,4'-Bis(2-hydroxystyryl)biphenyl, the methoxy derivative exhibits better solubility and stability . Relative to 4,4'-Bis(2-chlorostyryl)biphenyl, the methoxy compound is less polar and demonstrates better polymer compatibility . When compared to 4,4'-Bis(2-nitrostyryl)biphenyl, the methoxy derivative shows higher fluorescence quantum yield .
The crystallographic analysis reveals that the molecule adopts a nearly planar geometry with an inversion center at the midpoint of the C-C bond between the inner benzene rings [6]. The C=C bond length of 1.314(4) Å is consistent with standard alkene bond lengths, confirming the structural integrity [6]. The crystal structure is stabilized by C-H···π interactions, which contribute to the solid-state optical properties [6].